molecular formula C22H24N2O3 B1618541 16-Methoxystrychnine CAS No. 5096-72-0

16-Methoxystrychnine

Cat. No.: B1618541
CAS No.: 5096-72-0
M. Wt: 364.4 g/mol
InChI Key: BMDMNLBIKSAWCI-UHFFFAOYSA-N
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Description

16-Methoxystrychnine is a naturally occurring alkaloid derived from the seeds of the Strychnos nux-vomica plant, which belongs to the Loganiaceae family This compound is structurally related to strychnine, a well-known toxic alkaloid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Methoxystrychnine typically involves the methoxylation of strychnine or related intermediates. One common method includes the O-methylation of strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired methoxylated product.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its limited commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the toxic nature of the starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions: 16-Methoxystrychnine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced analogs with modified alkaloid structures.

    Substitution: Substituted products with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of alkaloid chemistry and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including its effects on neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, although its toxicity limits its clinical use.

    Industry: Limited industrial applications due to its toxicity, but it serves as a valuable compound for research and development in chemical synthesis.

Mechanism of Action

The mechanism of action of 16-Methoxystrychnine is similar to that of strychnine. It acts as an antagonist of glycine receptors, primarily affecting the motor nerve fibers in the spinal cord. By inhibiting glycine receptors, it disrupts the inhibitory neurotransmission, leading to increased neuronal excitability and muscle contractions. This mechanism underlies its toxic effects, including convulsions and potential respiratory failure.

Comparison with Similar Compounds

    Strychnine: A highly toxic alkaloid with similar structural features and mechanism of action.

    Brucine: Another alkaloid from Strychnos nux-vomica with similar pharmacological properties but lower toxicity compared to strychnine.

Uniqueness: 16-Methoxystrychnine is unique due to the presence of the methoxy group, which alters its chemical reactivity and potentially its biological activity. This modification can influence its interactions with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDMNLBIKSAWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965227
Record name 16-Methoxystrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-72-0
Record name Pseudostrychnine methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Methoxystrychnidin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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